molecular formula C9H17NO B2450740 2-(Tetrahydrofuran-2-yl)piperidine CAS No. 383128-88-9

2-(Tetrahydrofuran-2-yl)piperidine

Cat. No. B2450740
CAS RN: 383128-88-9
M. Wt: 155.241
InChI Key: PJAGHHVZXCREQH-UHFFFAOYSA-N
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Description

“2-(Tetrahydrofuran-2-yl)piperidine” is a compound with the molecular formula C9H17NO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a tetrahydrofuran ring . The average mass of the molecule is 155.237 Da, and the monoisotopic mass is 155.131012 Da .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, boiling point of 237.5±13.0 °C at 760 mmHg, and a flash point of 91.6±9.3 °C . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Antimicrobial Activity

A study explored the synthesis of novel heterocyclic compounds incorporating both tetrazoles and piperidine nuclei. These compounds exhibited notable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Medicinal Chemistry

3-(Pyrrolidin-1-yl)piperidine, a compound related to 2-(tetrahydrofuran-2-yl)piperidine, is significant in medicinal chemistry. A novel method for its synthesis was proposed, emphasizing its importance in medicinal applications (Smaliy et al., 2011).

Lipase Inhibition and Antioxidant Activity

Schiff bases derived from 2-(piperidin-4-yl)ethanamine, structurally similar to this compound, were identified as effective pancreatic lipase inhibitors and exhibited good antioxidant activity (Warad et al., 2020).

Corrosion Inhibition

Piperidine derivatives, closely related to this compound, have been investigated for their corrosion inhibition properties on iron, with potential applications in material sciences (Kaya et al., 2016).

Crystal Structure and Bioactivity

The crystal structure of a compound featuring a 2-piperidin-1-yl-ethyl ring was studied, with implications for its use in molecular modeling and potential biological applications (Thimmegowda et al., 2009).

Pharmaceutical Building Blocks

Secondary piperidines, akin to this compound, are identified as ideal pharmaceutical building blocks. An electrochemical method for cyanation of these compounds has been developed, highlighting their utility in pharmaceutical synthesis (Lennox et al., 2018).

Synthesis of Substituted Piperidines

A method for synthesizing tetra- and pentasubstituted piperidines was developed, demonstrating the versatility of piperidine derivatives in creating diverse chemical structures (Sales & Charette, 2005).

Safety and Hazards

As of the information available, this compound does not contain any hazardous materials with biological limits established by region-specific regulatory bodies .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(oxolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAGHHVZXCREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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